Hydrocortisone Succinate vs. Hydrocortisone Sodium Phosphate: Incidence of Acute Anorectal Adverse Effects
In a double-blind clinical trial, the incidence of acute burning or itching in the anorectal area following intravenous administration was evaluated for hydrocortisone sodium succinate versus hydrocortisone sodium phosphate [1]. The sodium phosphate formulation demonstrated a significantly higher adverse effect rate. The two formulations were similar in all measured pharmacodynamic parameters including eosinophil suppression, serum glucose elevation, white blood cell differential shifts, and urinary sodium/potassium excretion [1].
| Evidence Dimension | Incidence of acute anorectal pruritus (burning/itching) following single intravenous doses |
|---|---|
| Target Compound Data | 0 of 18 subjects experienced anorectal pruritus |
| Comparator Or Baseline | Hydrocortisone sodium phosphate: 16 of 18 subjects experienced anorectal pruritus |
| Quantified Difference | Absolute risk increase of 89% with phosphate ester (16/18 vs. 0/18); p-value significant |
| Conditions | Double-blind study; single IV doses of 100, 200, or 400 mg; subjects evaluated for side effect incidence |
Why This Matters
For procurement in acute care settings, the substantially lower rate of acute local adverse effects with succinate ester translates to better patient tolerability and reduced need for supportive interventions during intravenous administration, while maintaining identical pharmacodynamic efficacy.
- [1] Novak E, Stubbs SS, Seckman CE, Hearron MS. Anorectal pruritus after intravenous hydrocortisone sodium succinate and sodium phosphate. Clin Pharmacol Ther. 1976;20(1):109-112. PMID: 1277718. View Source
